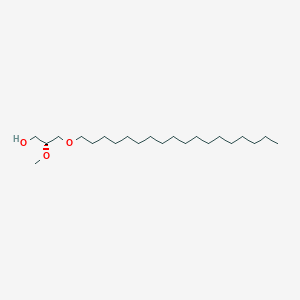

3-O-Octadecyl-2-O-methyl-sn-glycerol

Description

BenchChem offers high-quality 3-O-Octadecyl-2-O-methyl-sn-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Octadecyl-2-O-methyl-sn-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-methoxy-3-octadecoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOVDKFGDXGCR-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@@H](CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535216 |

Source

|

| Record name | (2R)-2-Methoxy-3-(octadecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83526-62-9 |

Source

|

| Record name | (2R)-2-Methoxy-3-(octadecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Octadecyl-2-O-methyl-sn-glycerol: From Synthesis to Biological Implications

Abstract

This technical guide provides a comprehensive overview of 3-O-Octadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid of significant interest to researchers in lipid biology, oncology, and drug development. While its enantiomer, 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (edelfosine), has been extensively studied for its potent anti-cancer properties, the biological role of the 3-O- isomer remains a subject of ongoing investigation. This guide will delve into the stereospecific synthesis of 3-O-Octadecyl-2-O-methyl-sn-glycerol, its known biochemical properties, and its potential biological activities, drawing comparisons with its more-studied counterparts. We will explore its metabolic stability, its interactions with cellular membranes and signaling pathways, and provide detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand and utilize this unique ether lipid in their scientific endeavors.

Introduction to Alkylglycerols and the Significance of Stereochemistry

Alkylglycerols are a class of ether lipids characterized by an alkyl chain attached to the glycerol backbone via an ether linkage.[1][2] Naturally occurring alkylglycerols are found in various biological sources, including shark liver oil, human milk, and hematopoietic organs such as the bone marrow and spleen.[1][3] These compounds have garnered considerable attention for their diverse biological activities, including immunostimulatory and anti-tumor effects.[4][5]

The stereochemistry of the glycerol backbone is of paramount importance in determining the biological activity of these molecules. In nature, the alkyl group is predominantly found at the sn-1 position of the glycerol molecule.[6] Consequently, the enzymes and receptors within biological systems often exhibit a high degree of stereospecificity. 3-O-Octadecyl-2-O-methyl-sn-glycerol, the sn-3 isomer, represents the "unnatural" enantiomer. This structural distinction suggests that its interaction with biological systems and its metabolic fate may differ significantly from its naturally occurring sn-1 counterpart.

Physicochemical Properties and Synthesis

2.1. Structure and Properties

-

Chemical Name: 3-O-Octadecyl-2-O-methyl-sn-glycerol

-

Molecular Formula: C₂₂H₄₆O₃

-

Molecular Weight: 358.6 g/mol

-

Structure:

-

Key Features: The molecule possesses a long, saturated octadecyl chain linked via an ether bond to the sn-3 position of the glycerol backbone. The ether linkage confers resistance to enzymatic cleavage by lipases that typically hydrolyze ester bonds. The methyl group at the sn-2 position further enhances its metabolic stability by preventing acylation at this position.

2.2. Stereospecific Synthesis

The synthesis of enantiomerically pure 3-O-Octadecyl-2-O-methyl-sn-glycerol requires a stereospecific approach. A common strategy involves starting from a chiral precursor, such as (R)-(-)-Glycidol, to establish the desired stereochemistry at the sn-2 position of the glycerol backbone.

Experimental Protocol: Synthesis of 3-O-Octadecyl-sn-glycerol (Precursor)

Causality: This protocol outlines the synthesis of the key precursor, 3-O-Octadecyl-sn-glycerol, which possesses the correct stereochemistry for the final product. The use of a chiral starting material is essential to avoid a racemic mixture.

Methodology:

-

Protection of the primary alcohol: Start with a suitable protected chiral glycerol derivative, for instance, 1-O-benzyl-sn-glycerol.

-

Alkylation: The free primary hydroxyl group at the sn-3 position is then alkylated with an octadecyl halide (e.g., octadecyl bromide) or octadecyl tosylate in the presence of a strong base like sodium hydride to form the ether linkage.

-

Deprotection: The protecting group (e.g., benzyl) at the sn-1 position is subsequently removed via catalytic hydrogenation to yield 3-O-octadecyl-sn-glycerol.

Experimental Protocol: Methylation of the sn-2 Position

Causality: This step introduces the methyl group at the sn-2 position, which is crucial for the metabolic stability of the final compound.

Methodology:

-

Selective Protection: The primary hydroxyl group of 3-O-octadecyl-sn-glycerol is selectively protected, for example, with a trityl group.

-

Methylation: The remaining free secondary hydroxyl group at the sn-2 position is then methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

-

Final Deprotection: The protecting group on the primary hydroxyl is removed to yield the final product, 3-O-Octadecyl-2-O-methyl-sn-glycerol.

Biological Role and Mechanism of Action

While direct studies on 3-O-Octadecyl-2-O-methyl-sn-glycerol are limited, its biological role can be inferred from the broader knowledge of alkylglycerols and by comparing it to its sn-1 isomer.

3.1. Metabolic Stability

A key characteristic of ether lipids with a methyl group at the sn-2 position is their resistance to metabolic degradation. Research has shown that both 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its enantiomer, 3-O-octadecyl-2-O-methyl-sn-glycero-1-phosphocholine, are not substrates for O-alkylglycerol monooxygenase, an enzyme responsible for cleaving the ether bond. This metabolic stability is a critical factor in their biological activity, as it allows for their accumulation in cells and membranes.

3.2. Interaction with Cellular Membranes

Like other amphiphilic lipids, 3-O-Octadecyl-2-O-methyl-sn-glycerol is expected to readily insert into cellular membranes. The long octadecyl chain will embed within the hydrophobic core of the lipid bilayer, while the polar glycerol headgroup will be oriented towards the aqueous environment. This insertion can alter the physical properties of the membrane, such as fluidity and curvature, which in turn can influence the function of membrane-associated proteins.

dot

Caption: Insertion of 3-O-Octadecyl-2-O-methyl-sn-glycerol into the cell membrane.

3.3. Potential Effects on Cellular Signaling

The structural similarity of alkylglycerols to diacylglycerol (DAG), a key second messenger in many signaling pathways, has led to the hypothesis that they may act as modulators of protein kinase C (PKC) activity. However, studies on the sn-1 isomer have yielded conflicting results, with some showing inhibition and others activation of PKC. The effect of the sn-3 isomer on PKC and other signaling cascades remains an open area of investigation. Its metabolic stability could lead to prolonged or altered signaling compared to the transient nature of DAG.

dot

Caption: Potential modulation of the Protein Kinase C signaling pathway.

Immunomodulatory and Anti-Tumor Potential

Alkylglycerols derived from shark liver oil have long been recognized for their ability to stimulate the immune system.[1] They have been shown to activate macrophages and enhance both humoral and cell-mediated immunity.[7] While most studies have been conducted with mixtures of natural alkylglycerols (predominantly the sn-1 isomer), it is plausible that the sn-3 isomer could also possess immunomodulatory properties, potentially through different mechanisms due to its stereochemistry.

The anti-tumor activity of the sn-1 isomer, edelfosine, is well-documented and is thought to involve the induction of apoptosis in cancer cells. The metabolic stability of 3-O-Octadecyl-2-O-methyl-sn-glycerol makes it an interesting candidate for investigation as an anti-cancer agent, either on its own or as a drug delivery vehicle.

Analytical Methodologies

The analysis and characterization of 3-O-Octadecyl-2-O-methyl-sn-glycerol require techniques that can distinguish it from its sn-1 enantiomer.

Experimental Protocol: Chiral Separation of Alkylglycerol Enantiomers

Causality: High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for separating enantiomers. Derivatization is often necessary to enhance resolution and detection.

Methodology:

-

Derivatization: The hydroxyl groups of the alkylglycerol are derivatized with a chiral or UV-active reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate or 3,5-dinitrophenylurethane, to form diastereomers with distinct chromatographic properties.

-

Chiral HPLC: The derivatized sample is injected onto an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column).

-

Elution and Detection: The diastereomers are separated using an appropriate mobile phase and detected by UV or mass spectrometry. The elution order will depend on the specific chiral stationary phase and derivatizing agent used.

Table 1: Comparison of Analytical Techniques for Alkylglycerol Analysis

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Excellent separation of enantiomers | Requires derivatization, specialized columns |

| Mass Spectrometry (MS) | Mass-to-charge ratio analysis | High sensitivity, structural information | Does not inherently separate enantiomers |

| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field | Detailed structural elucidation | Lower sensitivity, may require chiral shift reagents to distinguish enantiomers |

Applications in Research and Drug Development

The unique properties of 3-O-Octadecyl-2-O-methyl-sn-glycerol make it a valuable tool in various research areas:

-

Membrane Biology: As a metabolically stable lipid analog, it can be used to probe the effects of ether lipids on membrane structure and function.

-

Cell Signaling: It can serve as a tool to investigate the stereospecificity of lipid-protein interactions in signaling pathways.

-

Drug Delivery: Its amphiphilic nature and metabolic stability make it a potential component of novel drug delivery systems, such as liposomes or nanomicelles, for targeted delivery of therapeutic agents.

Conclusion and Future Directions

3-O-Octadecyl-2-O-methyl-sn-glycerol represents a fascinating molecule at the intersection of lipid chemistry and biology. While its biological role is not as well-defined as its naturally occurring sn-1 counterpart, its metabolic stability and unique stereochemistry suggest it may possess distinct and potentially valuable biological activities. Further research is warranted to elucidate its specific interactions with cellular components, its effects on signaling pathways, and its potential as a therapeutic agent or a tool for drug delivery. This guide provides a foundational understanding of this intriguing ether lipid, with the hope of stimulating further investigation into its biological significance.

References

- Pugliese, P. T., Jordan, K., Cederberg, H., & Brohult, J. (1998). Some biological actions of alkylglycerols from shark liver oil. Journal of Alternative & Complementary Medicine, 4(1), 87-99.

-

Alkylglycerols | Musculoskeletal Key. (2016, September 12). Retrieved from [Link]

- Iannitti, T., & Palmieri, B. (2010). An update on the therapeutic role of alkylglycerols. Marine drugs, 8(8), 2267–2300.

- Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(9), 1442-1452.

- Mangold, H. K., & Paltauf, F. (Eds.). (1983). Ether lipids: biochemical and biomedical aspects. Academic Press.

- Snyder, F. (Ed.). (1996). Lipid metabolism in signaling systems. CRC press.

- Deniau, A. L., Mosset, P., Pédrono, F., Mitre, R., Le Bot, D., & Legrand, A. B. (2010). Multiple beneficial health effects of natural alkylglycerols from shark liver oil. Marine drugs, 8(7), 2175–2184.

-

Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS. Retrieved from [Link]

- Itabashi, Y., Myher, J. J., & Kuksis, A. (1990). Separation of 1-O-alkylglycerol enantiomers and identification of their alkyl groups by chiral-phase HPLC/MS. Journal of lipid research, 31(11), 2119-2126.

-

Therascience. (n.d.). Alkyl. Retrieved from [Link]

Sources

- 1. Stereospecificity of lipases. Enzymic hydrolysis of enantiomeric alkyl diacylglycerols by lipoprotein lipase, lingual lipase and pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylglycerols | Musculoskeletal Key [musculoskeletalkey.com]

- 3. mdpi.com [mdpi.com]

- 4. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural and Enantiopure Alkylglycerols as Antibiofilms Against Clinical Bacterial Isolates and Quorum Sensing Inhibitors of Chromobacterium violaceum ATCC 12472 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase C is not involved in the cytotoxic action of 1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine in HL-60 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Mechanism of Action of 3-O-Octadecyl-2-O-methyl-sn-glycerol

This guide provides an in-depth technical analysis of 3-O-Octadecyl-2-O-methyl-sn-glycerol (and its bioactive enantiomer 1-O-Octadecyl-2-O-methyl-sn-glycerol ), focusing on its role as a metabolic stable ether lipid scaffold, its modulation of the Akt signaling pathway, and its utility in lipid-drug conjugate systems.

Executive Summary

3-O-Octadecyl-2-O-methyl-sn-glycerol (and its biologically relevant enantiomer, 1-O-Octadecyl-2-O-methyl-sn-glycerol , also known as PIA 7 ) represents the core lipophilic pharmacophore of a class of antineoplastic ether lipids (AELs) and phosphatidylinositol ether lipid analogs (PIAs).[1] Unlike ester-linked lipids, this molecule features an ether linkage at the sn-1 (or sn-3) position and a methyl ether at the sn-2 position.[1]

This specific substitution pattern confers complete metabolic stability against phospholipase A2 (PLA2) and lysophospholipase, leading to intracellular accumulation.[1] Its mechanism of action is tripartite:

-

Signal Transduction Modulation: As the core metabolite of PIAs, it is intrinsically linked to the inhibition of Akt (Protein Kinase B) by competing for the Pleckstrin Homology (PH) domain, preventing membrane translocation.[1]

-

Membrane Biophysics: It acts as an amphiphilic disruptor of lipid rafts, altering the lateral organization of the plasma membrane.[1]

-

Prodrug Vectorization: It serves as a "Trojan horse" lipid anchor to facilitate the oral bioavailability and cellular uptake of nucleoside antivirals (e.g., Remdesivir analogs).[1]

Chemical Identity & Stereochemical Criticality

The user specified 3-O-Octadecyl-2-O-methyl-sn-glycerol . In sn-glycerol nomenclature, stereochemistry dictates biological activity.[1]

| Feature | 1-O-Octadecyl-2-O-methyl-sn-glycerol | 3-O-Octadecyl-2-O-methyl-sn-glycerol |

| Common Name | PIA 7 , Edelfosine Alcohol | Enantiomer of PIA 7 |

| Stereochemistry | Natural ether lipid configuration (sn-1 ether) | Synthetic enantiomer (sn-3 ether) |

| Biological Role | Bioactive Metabolite ; Akt inhibitor precursor | Negative Control ; Probe for stereospecificity |

| Metabolic Stability | High (Resistant to PLA2) | High (Resistant to PLA2) |

| Lipophilicity | LogP ~ 7.6 | LogP ~ 7.6 |

Critical Technical Note: Most biological literature discussing "Octadecyl-methyl-glycerol" refers to the 1-O- isomer (PIA 7).[1] However, the 3-O- isomer is frequently used in structure-activity relationship (SAR) studies to verify if a target protein (like a specific phospholipase or kinase) requires specific stereochemistry.[1] This guide focuses on the mechanism of the ether lipid scaffold represented by these isomers.

Mechanism of Action: The Core Directive

A. Inhibition of the Akt Signaling Pathway (The PIA Mechanism)

The primary pharmacological interest in this scaffold arises from its role as the stable core of Phosphatidylinositol Ether Lipid Analogs (PIAs) .[1]

-

Intracellular Accumulation:

-

PH Domain Competition:

-

The structural mimicry allows the molecule (or its phosphate-conjugated parent) to bind to the Pleckstrin Homology (PH) domain of Akt.[1]

-

Normal Pathway: PI3K generates PIP3

Akt PH domain binds PIP3 -

Inhibitory Mechanism: The ether lipid accumulates at the membrane or binds the PH domain directly (in the case of PIA analogs), sequestering Akt in the cytoplasm .[1]

-

-

Outcome:

B. Membrane Raft Disruption (Biophysical MoA)

Even without a phosphate headgroup, the alcohol form (3-O-Octadecyl-2-O-methyl-sn-glycerol) acts as a surfactant.[1]

-

Lipid Raft Intercalation: The long C18 alkyl chain inserts into cholesterol-rich lipid rafts.[1]

-

Displacement: The bulky/rigid nature of the ether lipid (compared to flexible ester lipids) alters raft viscosity.[1]

-

Signaling Consequences: This displaces raft-associated signaling complexes (e.g., Fas/CD95 death receptor, EGFR), potentially triggering ligand-independent apoptosis (the "Edelfosine mechanism").[1]

C. Visualization of the Pathway

The following diagram illustrates the blockade of Akt translocation by the Ether Lipid (PIA 7) scaffold.[1]

Caption: The ether lipid scaffold accumulates in membranes, disrupting lipid rafts and preventing the recruitment of Akt to PIP3 sites, thereby forcing the cell into apoptosis.[1]

Therapeutic Applications: Prodrug Vectorization

Beyond direct signaling inhibition, this molecule is a critical Lipid-Drug Conjugate (LDC) anchor.[1]

-

Problem: Nucleoside analogs (e.g., GS-441524, the parent of Remdesivir) have poor oral bioavailability.[1]

-

Solution: Conjugating the drug to 1-O-Octadecyl-2-O-methyl-sn-glycerol (via a phosphate linker) creates a "Trojan horse."

Experimental Protocols

Protocol A: Synthesis of 1-O-Octadecyl-2-O-methyl-sn-glycerol (PIA 7)

Note: To obtain the 3-O- isomer, start with the enantiomeric glycerol derivative.[1]

-

Starting Material: 1,2-O-Isopropylidene-sn-glycerol (Solketal).[1]

-

Alkylation (Step 1): React with Octadecyl bromide (C18H37Br) in KOH/Benzene (reflux) to install the C18 ether tail.[1]

-

Deprotection: Acid hydrolysis (HCl/MeOH) to remove the isopropylidene group, yielding 1-O-Octadecyl-sn-glycerol (Batyl Alcohol).[1]

-

Selective Protection: Tritylation of the primary alcohol (sn-3).[1]

-

Methylation (Step 2): Methylate the secondary alcohol (sn-2) using MeI/NaH.[1]

-

Final Deprotection: Remove the trityl group to yield the final product.[1]

Protocol B: Assessing Akt Inhibition (Cellular Assay)

Objective: Determine if the ether lipid prevents Akt membrane translocation.[1]

-

Cell Line: NSCLC cells (e.g., A549) or Breast Cancer (MCF-7).[1]

-

Transfection: Transfect cells with a PH-Akt-GFP plasmid (encodes the PH domain of Akt fused to GFP).[1]

-

Treatment:

-

Stimulation: Stimulate cells with EGF (50 ng/mL) or Insulin to trigger PI3K.[1]

-

Imaging: Live-cell confocal microscopy.

Protocol C: Lipid Raft Isolation (Sucrose Gradient)

Objective: Verify incorporation of the lipid into rafts.[1]

-

Lysis: Lyse treated cells in TNE buffer + 1% Triton X-100 on ice (rafts are detergent-resistant).

-

Gradient: Mix lysate with 80% sucrose, overlay with 30% and 5% sucrose.

-

Centrifugation: Ultracentrifuge (SW41 rotor) at 200,000 x g for 18h.

-

Analysis: Collect fractions. Rafts float to the low-density interface (fractions 3-5).[1]

-

Detection: Analyze fractions by LC-MS for the ether lipid and Western Blot for raft markers (Caveolin-1, Flotillin).[1]

References

-

Cayman Chemical. 1-O-Octadecyl-2-O-methyl-sn-glycerol (PIA 7) Product Information.

-

Castillo, S.S., et al. (2004). Preferential inhibition of Akt and killing of Akt-dependent cancer cells by rationally designed phosphatidylinositol ether lipid analogues.[1][2] Cancer Research, 64(8), 2782-2792.[1][2]

-

Memmott, R.M., et al. (2008). Phosphatidylinositol ether lipid analogues induce AMP-activated protein kinase-dependent death in LKB1-mutant non-small cell lung cancer cells.[1][2] Cancer Research, 68(2), 580-588.[1][2]

-

Schooley, R.T., et al. (2023). Synthesis and Evaluation of Alkyl Glyceryl Ether Phosphodiesters of GS-441524 (V2043) as Oral Antiviral Agents.[1] eScholarship.

-

PubChem. 1-O-Octadecyl-2-O-methyl-sn-glycerol Compound Summary.

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of 3-O-Octadecyl-2-O-methyl-sn-glycerol and its Analogs

Abstract

The synthetic ether lipid, 3-O-Octadecyl-2-O-methyl-sn-glycerol, belongs to a class of metabolically stable glycerophospholipid analogs that have garnered significant interest for their therapeutic potential, particularly in oncology. Unlike their naturally occurring ester-linked counterparts, the ether bond at the sn-3 position confers resistance to enzymatic degradation by phospholipases, leading to altered cellular accumulation and unique biological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this ether lipid scaffold, drawing upon data from its better-studied isomer, 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (edelfosine), and various synthetic analogs. We will dissect the structural determinants of activity by examining modifications at each position of the glycerol backbone: the sn-3 alkyl chain, the sn-2 methoxy group, and the critical sn-1 hydroxyl group, which serves as a key point for derivatization. The primary mechanism of action, inhibition of the PI3K/Akt signaling pathway, will be detailed, alongside the experimental protocols required to synthesize and evaluate these potent compounds.

Introduction: The Therapeutic Promise of Ether Lipids

Ether lipids are a unique class of phospholipids characterized by an alkyl or alkenyl chain attached to the glycerol backbone via an ether linkage, most commonly at the sn-1 position.[1] This structural feature makes them resistant to degradation by phospholipases that typically cleave ester bonds in conventional phospholipids.[2] This metabolic stability is a cornerstone of their pharmacological activity, allowing them to accumulate in cell membranes and interfere with critical signaling pathways.

Historically, interest in ether lipids as therapeutic agents was spurred by the discovery of Platelet-Activating Factor (PAF) and the development of the first-generation anticancer ether lipid, edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3).[3] These compounds demonstrated selective cytotoxicity against neoplastic cells while sparing normal cells, a highly desirable trait in cancer chemotherapy.[4] Their mechanism of action is distinct from traditional DNA-damaging agents, often involving the modulation of membrane-associated signal transduction proteins.[2]

The focus of this guide, 3-O-Octadecyl-2-O-methyl-sn-glycerol, is a stereoisomer of the core backbone of many bioactive ether lipids. While much of the literature centers on the 1-O-alkyl isomer, the principles of SAR are largely translatable. Understanding how modifications to this stable glycerol scaffold impact biological activity is paramount for the rational design of next-generation ether lipid therapeutics.

Core Molecular Scaffold and Key Positions for SAR Analysis

The fundamental structure of 3-O-Octadecyl-2-O-methyl-sn-glycerol presents three key positions for chemical modification to probe and optimize biological activity.

-

sn-3 Position: Features the long, saturated octadecyl (C18) alkyl chain linked by a metabolically stable ether bond.

-

sn-2 Position: Contains a methoxy group, which prevents acylation and is crucial for cytotoxic activity.

-

sn-1 Position: A primary hydroxyl group that serves as the principal site for derivatization, often with polar head groups like phosphocholine or glycosides, to modulate solubility and target interaction.

The stereochemistry of the glycerol backbone is also a critical determinant of activity, with studies showing that the natural sn-configuration often imparts greater cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

The Influence of the sn-3 Alkyl Chain

The long alkyl chain at the sn-3 position is the primary hydrophobic anchor, facilitating the molecule's insertion into the plasma membrane. Its properties are critical for cytotoxicity.

-

Chain Length: Studies on related 1-O-alkylglycerols have shown that the length of the alkyl chain significantly influences anti-metastatic activity. While saturated alkyl chains of C12, C14, and C18 showed little to no effect, a C16 chain (1-O-hexadecylglycerol) exhibited weak activity.[5] This suggests an optimal length is required for productive membrane interaction.

-

Unsaturation: The introduction of a cis double bond in the alkyl chain, as seen in 1-O-octadecenyl-glycerols (selachyl alcohol), dramatically increases anti-metastatic activity compared to the saturated octadecyl (batyl alcohol) counterpart.[5] This highlights the importance of the chain's conformational flexibility and its impact on membrane fluidity and the formation of lipid rafts.[1]

The Essential Role of the sn-2 Methoxy Group

The substitution at the sn-2 position is arguably the most critical feature for the anticancer activity of this class of compounds.

-

Prevention of Acylation: The methoxy group at the sn-2 position blocks acylation by acyl-CoA dependent acyltransferases.[2] In normal cells, lysophospholipids are rapidly acylated as part of the Lands cycle to be incorporated into membrane phospholipids. By preventing this, the 2-O-methyl analogs accumulate in cells, leading to cytotoxic effects.

-

Requirement for Activity: Analogs lacking the sn-2 methoxy group (i.e., having a hydroxyl group) are readily metabolized and show significantly reduced or no antitumor activity. Studies on edelfosine have unequivocally shown that substitutions at the sn-2 position result in a complete loss of the ability to induce apoptosis.[3] This underscores that the metabolic stability conferred by the 2-O-methyl group is essential for the compound's mechanism of action.

The Impact of the sn-1 Head Group

The free hydroxyl group at the sn-1 position of 3-O-Octadecyl-2-O-methyl-sn-glycerol makes it a versatile precursor for synthesizing a wide array of derivatives. The nature of the headgroup attached at this position profoundly affects the compound's solubility, cellular uptake, and ultimate biological activity. Much of the detailed SAR at this position comes from studies on glycosylated analogs of the 1-O-alkyl isomer, known as Glycosylated Antitumor Ether Lipids (GAELs).

-

Glycosylation: Replacing the common phosphocholine headgroup with a monosaccharide can enhance antiproliferative activity. For instance, glycosylated derivatives of 1-O-hexadecyl-2-O-methyl-sn-glycerol have shown superior potency against ovarian cancer cell lines compared to edelfosine.[6][7]

-

Sugar Moiety and Substituents: The specific sugar and its substituents are critical. A direct comparison between two analogs revealed that 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (with a free amine on the sugar) was significantly more potent than its N-acetylated counterpart against a panel of epithelial cancer cell lines.[6][7] This suggests that a positive charge or increased hydrogen bonding potential at this position enhances cytotoxic activity.

| Compound ID | sn-1 Head Group | Cell Line (OVCAR-3) IC₅₀ (µM) |

| Analog 4 | 2'-Acetamido-2'-deoxy-β-D-glucopyranosyl | 12[6] |

| Analog 5 | 2'-Amino-2'-deoxy-β-D-glucopyranosyl | 4[6] |

| Edelfosine | Phosphocholine | 24[6] |

| Table 1: Comparison of the antiproliferative activity of glycosylated and phosphocholine-containing ether lipids against the OVCAR-3 human ovarian cancer cell line. Data is derived from studies on the corresponding 1-O-hexadecyl-2-O-methyl-sn-glycerol scaffold. |

Mechanism of Action: Interference with the PI3K/Akt Signaling Cascade

A primary mechanism through which these ether lipids exert their anticancer effects is the disruption of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in many human cancers.[8][9]

The ether lipid analogs are thought to target the Pleckstrin Homology (PH) domain of the serine/threonine kinase Akt.[10] The PH domain is responsible for recruiting Akt to the cell membrane by binding to phosphatidylinositol-3,4,5-triphosphate (PIP3), a product of PI3K activity. By interfering with this interaction, the ether lipids prevent the full activation of Akt, which requires phosphorylation by PDK1 and mTORC2 at the membrane.[8][11] The inhibition of Akt activation leads to downstream effects including the de-suppression of pro-apoptotic proteins (like the FOXO family of transcription factors) and the inhibition of cell cycle progression, ultimately culminating in apoptosis.[8][12]

Step-by-Step Methodology:

-

Epoxide Ring Opening:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 1-octadecanol (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add (R)-(-)-Glycidol (1.0 eq) dropwise, and then heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product, 3-O-Octadecyl-sn-glycerol, by flash column chromatography.

-

-

Protection of the Primary Hydroxyl Group:

-

Dissolve the purified diol (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction for 12-16 hours at room temperature.

-

Quench the reaction with methanol and remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-O-Trityl-3-O-octadecyl-sn-glycerol.

-

-

Methylation of the Secondary Hydroxyl Group:

-

To a solution of the protected glycerol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq) at 0 °C.

-

Stir for 30 minutes, then add methyl iodide (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography.

-

-

Deprotection of the Primary Hydroxyl Group:

-

Dissolve the trityl-protected ether (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Neutralize the reaction with a few drops of triethylamine.

-

Concentrate the mixture and purify by flash column chromatography to yield the final product, 3-O-Octadecyl-2-O-methyl-sn-glycerol.

-

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [13] Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., MCF-7, OVCAR-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS, protected from light)

-

Solubilization agent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. [13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include "vehicle control" wells (containing only the solvent at the highest concentration used) and "untreated control" wells (containing fresh medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). [14]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. [15] * Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well. [13] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a blank well (medium and MTT only).

-

Conclusion

The 3-O-Octadecyl-2-O-methyl-sn-glycerol scaffold represents a promising platform for the development of novel anticancer agents. The structure-activity relationships derived from its analogs highlight several key principles for rational drug design. A long, conformationally flexible alkyl chain at the sn-3 position is crucial for membrane interaction. The sn-2 methoxy group is an absolute requirement for metabolic stability and cytotoxic activity. Finally, the sn-1 position offers a versatile handle for introducing polar headgroups, such as modified sugars, which can dramatically enhance potency by modulating solubility and target engagement. The primary mechanism of action via inhibition of the critical PI3K/Akt survival pathway provides a strong rationale for its selective activity against cancer cells, which are often addicted to this signaling cascade. Future research should focus on synthesizing and evaluating a broader range of derivatives, particularly at the sn-1 position, to optimize the therapeutic index and further elucidate the nuanced interactions between these potent lipids and their cellular targets.

References

-

[8]Logsdon, C. D., & Lu, W. (2019). AKT as a Therapeutic Target for Cancer. Clinical Cancer Research, 25(6), 1651–1661. Available from: [Link]

-

[16]ResearchGate. (n.d.). Schematic representation of the PI3K/AKT signaling pathway in different cancers. Available from: [Link]

-

[12]Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Available from: [Link]

-

[11]ResearchGate. (n.d.). AKT signaling pathway and its involvement in human cancer. Available from: [Link]

-

[9]Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of Medicine, 46(6), 372–383. Available from: [Link]

-

[13]CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

[15]National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

[14]Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

-

[17]protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

-

[6]Kumar, E. R., Byun, H. S., Wang, S., Bittman, R., & Arthur, G. (1996). Synthesis and Evaluation of the Antiproliferative Effects of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol and 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol on Epithelial Cancer Cell Growth. Journal of Medicinal Chemistry, 39(7), 1545–1548. Available from: [Link]

-

[7]Kumar, E. R., Byun, H. S., Wang, S., Bittman, R., & Arthur, G. (1996). Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth. Journal of Medicinal Chemistry, 39(7), 1545-8. Available from: [Link]

-

[18]Couëdel, C., Lefrançois-Martinez, A. M., Ramdani, Y., Martinez, A., & Le Vacon, F. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine Drugs, 8(7), 2267–2279. Available from: [Link]

-

[1]Henry, W. S., et al. (2024). Ether lipids influence cancer cell fate by modulating iron uptake. Nature Communications. Available from: [Link]

-

[2]Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267–2300. Available from: [Link]

-

[19]Henry, W. S., et al. (2026). Ether lipids influence cancer cell fate by modulating iron uptake. Nature Communications. Available from: [Link]

-

[3]Mollinedo, F., et al. (1997). Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L). Cancer Research, 57(7), 1320–1328. Available from: [Link]

-

[20]Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available from: [Link]

-

[21]Paltauf, F. (1976). An improved synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain. Chemistry and Physics of Lipids, 17(2-3), 148-54. Available from: [Link]

-

[5]Pugliese, P. T., et al. (2010). Multiple beneficial health effects of natural alkylglycerols from shark liver oil. Marine Drugs, 8(7), 2267-79. Available from: [Link]

-

[4]Chabot, M. C., Wykle, R. L., Modest, E. J., & Daniel, L. W. (1989). Correlation of Ether Lipid Content of Human Leukemia Cell Lines and Their Susceptibility to 1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine. Cancer Research, 49(16), 4441–4445. Available from: [Link]

-

[22]Benjamin, D. I., et al. (2013). Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. Proceedings of the National Academy of Sciences, 110(37), 14972–14977. Available from: [Link]

-

[23]Pugliese, P. T., et al. (1998). Some biological actions of alkylglycerols from shark liver oil. Journal of Alternative & Complementary Medicine, 4(1), 87-99. Available from: [Link]

-

[24]Konysheva, A. V., et al. (2017). Synthesis of cytotoxically active derivatives based on alkylated 2,3-seco-triterpenoids. European Journal of Medicinal Chemistry, 140, 74-83. Available from: [Link]

-

[25]Myher, J. J. (1973). US Patent 3,729,461A: Synthesis of glycosyl glycerides. Google Patents. Available from:

-

[26]Kodali, D. R. (1987). Improved method for the synthesis of 1- or 3-acyl-sn-glycerols. Journal of Lipid Research, 28(4), 464-469. Available from: [Link]

-

[27]Pires, E., et al. (2017). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry, 19(17), 4176-4185. Available from: [Link]

-

[28]Organic Syntheses. (n.d.). l-(s)-glyceraldehyde acetonide. Available from: [Link]

-

[10]Fratti, R. A. (2021). Editorial: Effects of Membrane Lipids on Protein Function. Frontiers in Cell and Developmental Biology, 9, 675264. Available from: [Link]

-

[29]Musculoskeletal Key. (2016). Alkylglycerols. Available from: [Link]

Sources

- 1. Ether lipids influence cancer cell fate by modulating iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Multiple beneficial health effects of natural alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Editorial: Effects of Membrane Lipids on Protein Function [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. clyte.tech [clyte.tech]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. Ether lipids influence cancer cell fate by modulating iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. An improved synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of cytotoxically active derivatives based on alkylated 2,3-seco-triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. US3729461A - Synthesis of glycosyl glycerides - Google Patents [patents.google.com]

- 26. | PDF or Rental [articles.researchsolutions.com]

- 27. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. Alkylglycerols | Musculoskeletal Key [musculoskeletalkey.com]

The Discovery and Development of Phosphatidylinositol Ether Lipid Analogues: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of phosphatidylinositol ether lipid analogues. These synthetic molecules have emerged as significant tools in cancer research, primarily through their targeted inhibition of the critical PI3K/Akt signaling pathway. This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific rationale, synthetic methodologies, and key experimental protocols for the investigation of these promising therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and present key data to facilitate further research and development in this field.

Introduction: The Rationale for Targeting the PI3K/Akt Pathway with Ether Lipid Analogues

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4][5] PIP3 then recruits proteins containing pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B).[3][4][5] This membrane translocation leads to the phosphorylation and activation of Akt, which in turn phosphorylates a plethora of downstream targets, promoting cell survival and inhibiting apoptosis.[3][4][5]

The discovery of naturally occurring ether lipids and their subsequent synthetic analogues was initially driven by research into their immunomodulatory and antineoplastic activities.[6] The structural similarity of some of these synthetic ether lipids to phosphatidylinositol, the natural substrate of PI3K, sparked interest in their potential to interfere with the PI3K/Akt pathway. This led to the rational design and synthesis of phosphatidylinositol ether lipid analogues (PIAs) specifically engineered to mimic the binding of PIP3 to the PH domain of Akt, thereby preventing its activation.[2][4] The replacement of the readily hydrolyzed ester linkages found in natural phosphoinositides with more stable ether linkages was a key design consideration to enhance their metabolic stability and potential as drug candidates.

Synthetic Strategies for Phosphatidylinositol Ether Lipid Analogues

The synthesis of phosphatidylinositol ether lipid analogues is a multi-step process that requires careful control of stereochemistry and the use of protecting groups. The general strategy involves the synthesis of two key building blocks: a protected myo-inositol derivative and a lipid ether side chain, which are then coupled and deprotected to yield the final product.

Synthesis of the Protected myo-Inositol Headgroup

The myo-inositol ring contains multiple hydroxyl groups that require selective protection and deprotection to achieve the desired substitution pattern. A variety of protecting group strategies have been developed to synthesize enantiomerically pure myo-inositol derivatives.[7] Benzyl ethers are commonly used due to their stability and ease of removal by hydrogenolysis.[7]

A representative synthetic route to a key intermediate, 2,4,5,6-tetra-O-benzyl-3-deoxy-myo-inositol, is outlined below. This intermediate is crucial for creating analogues with modifications at the 3-position of the inositol ring, a key determinant of their biological activity.

Experimental Protocol: Synthesis of 2,4,5,6-tetra-O-benzyl-3-deoxy-myo-inositol

This protocol is adapted from the work of Kozikowski and Powis.[6]

Step 1: Preparation of 1,2,5,6-diisopropylidene-D-mannitol

-

D-mannitol is reacted with acetone and zinc chloride to yield 1,2,5,6-diisopropylidene-D-mannitol. This step protects four of the six hydroxyl groups.

Step 2: Conversion to 1,2-isopropylidene-sn-glycerol

-

The di-isopropylidene mannitol is then converted to 1,2-isopropylidene-sn-glycerol through a series of established steps.

Step 3: Synthesis of the Protected 3-deoxy-myo-inositol Intermediate

-

The synthesis then proceeds through several steps involving the coupling of two glycerol-derived units and subsequent cyclization to form the inositol ring.

-

The use of benzyl protecting groups is introduced to protect the remaining hydroxyl groups.

-

A deoxygenation step at the 3-position is carried out to yield the desired 2,4,5,6-tetra-O-benzyl-3-deoxy-myo-inositol.

Synthesis of the Lipid Ether Side Chain

The lipid ether side chain provides the hydrophobic character to the molecule, allowing it to integrate into the cell membrane. A typical synthesis of a diether lipid is shown below.

Experimental Protocol: Synthesis of a Diether Lipid Intermediate

This protocol is a general representation of ether lipid synthesis.

Step 1: Alkylation of Thioglycerol

-

Racemic thioglycerol is alkylated with a long-chain alkyl bromide (e.g., bromooctadecane) in the presence of a base like potassium hydroxide.

Step 2: Protection of the Primary Alcohol

-

The primary alcohol of the resulting thioether is selectively protected, for example, with a trityl or silyl protecting group.

Step 3: Etherification of the Secondary Alcohol

-

The remaining secondary alcohol is then etherified with another long-chain alkyl bromide.

Step 4: Deprotection of the Primary Alcohol

-

The protecting group on the primary alcohol is removed to yield the diether lipid with a free primary hydroxyl group, ready for coupling to the inositol headgroup.

Coupling and Deprotection

The final steps involve the coupling of the protected inositol headgroup with the lipid ether side chain, followed by the removal of all protecting groups.

Experimental Protocol: Coupling and Deprotection to Yield a Phosphatidyl-3-deoxy-inositol Ether Lipid Analogue [6]

Step 1: Phosphoramidite Formation

-

The protected 3-deoxy-myo-inositol is reacted with a phosphoramidite reagent, such as N,N-diisopropyl-O-benzylphosphorodiamidite, to form a phosphoramidite intermediate.

Step 2: Coupling Reaction

-

This phosphoramidite intermediate is then reacted with the diether lipid intermediate.

Step 3: Oxidation

-

The resulting phosphite is oxidized to a phosphate.

Step 4: Deprotection

-

Finally, all benzyl protecting groups are removed by catalytic hydrogenolysis (e.g., using palladium hydroxide on charcoal) to yield the final phosphatidyl-3-deoxy-inositol ether lipid analogue.

Purification and Characterization

Purification of the final product is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[7] Characterization and confirmation of the structure are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Biological Evaluation of Phosphatidylinositol Ether Lipid Analogues

The biological activity of these analogues is primarily assessed through their ability to inhibit the PI3K/Akt pathway and their cytotoxic effects on cancer cells.

Inhibition of PI3K and Akt Kinase Activity

The direct inhibitory effect of the analogues on PI3K and Akt can be measured using in vitro kinase assays.

Experimental Protocol: In Vitro PI3K Kinase Assay

This is a generalized protocol based on commercially available kits and published methods.

1. Reagents and Materials:

- Recombinant PI3K enzyme

- PIP2 substrate

- Kinase reaction buffer

- Test compounds (phosphatidylinositol ether lipid analogues)

- TLC plates or other separation method

- Phosphorimager or fluorescence detector

2. Procedure:

- Set up kinase reactions containing PI3K enzyme, PIP2 substrate, and kinase buffer.

- Add the test compounds at various concentrations.

- Initiate the reaction by adding

- Incubate at the optimal temperature and time for the enzyme.

- Stop the reaction.

- Separate the phosphorylated product (PIP3) from the unreacted ATP using thin-layer chromatography (TLC) or another suitable method.

- Quantify the amount of radioactive or fluorescent PIP3 to determine the extent of PI3K inhibition.

- Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Experimental Protocol: In Vitro Akt Kinase Assay [4]

1. Reagents and Materials:

- Recombinant active Akt enzyme

- GSK-3 peptide substrate

- Kinase reaction buffer

- Test compounds

- SDS-PAGE and Western blotting reagents (if using antibodies)

2. Procedure:

- Set up kinase reactions containing active Akt enzyme, GSK-3 peptide substrate, and kinase buffer.

- Add the test compounds at various concentrations.

- Initiate the reaction by adding

- Incubate at 30°C for a specified time.

- Stop the reaction.

- Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated

- Quantify the remaining radioactivity on the paper using a scintillation counter.

- Alternatively, the reaction can be stopped with SDS-PAGE loading buffer, run on a gel, and the phosphorylated GSK-3 detected by Western blotting using a phospho-GSK-3 specific antibody.

- Calculate the IC50 value.

Cellular Assays for PI3K/Akt Pathway Inhibition

To confirm that the analogues inhibit the PI3K/Akt pathway within a cellular context, Western blotting is used to assess the phosphorylation status of Akt and its downstream targets.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation [4]

1. Cell Culture and Treatment:

- Culture cancer cells with known PI3K/Akt pathway activation.

- Treat the cells with various concentrations of the phosphatidylinositol ether lipid analogues for a specified time.

2. Protein Extraction:

- Lyse the cells to extract total protein.

- Determine the protein concentration of the lysates.

3. SDS-PAGE and Western Blotting:

- Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., at Ser473 or Thr308).

- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

- Detect the signal using a chemiluminescent substrate.

- To ensure equal protein loading, re-probe the membrane with an antibody against total Akt.

In Vitro Cytotoxicity Assays

The anti-proliferative and cytotoxic effects of the analogues on cancer cell lines are commonly evaluated using assays that measure cell viability.

Experimental Protocol: MTT or SRB Cytotoxicity Assay

1. Cell Seeding:

- Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with a range of concentrations of the phosphatidylinositol ether lipid analogues.

- Include a vehicle control (e.g., DMSO).

3. Incubation:

- Incubate the plates for a specified period (e.g., 48 or 72 hours).

4. Cell Viability Measurement:

- For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

- For SRB assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B (SRB) dye, wash, and then solubilize the bound dye. Measure the absorbance.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.[8]

Data Presentation and Interpretation

The biological activity of phosphatidylinositol ether lipid analogues is often summarized in tables to allow for easy comparison of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Selected Phosphatidylinositol Ether Lipid Analogues

| Compound | PI3K Inhibition (IC50, µM) | Akt Inhibition (IC50, µM) | Reference |

| Analogue A | >100 | 4.5 | [4] |

| Analogue B | 25 | 3.2 | [4] |

| Analogue C | >100 | 2.8 | [4] |

| Analogue D | >100 | 4.8 | [4] |

| Analogue E | >100 | 3.5 | [4] |

Note: Data are representative and compiled from published studies. Specific assay conditions can influence absolute values.

Table 2: Cytotoxicity of Phosphatidylinositol Ether Lipid Analogues in Various Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |

| PIA-5 | NCI-H1703 (Lung) | ~5 | [9] |

| PIA-6 | NCI-H1703 (Lung) | ~7 | [9] |

| PIA-23 | NCI-H1703 (Lung) | ~6 | [9] |

| PIA-24 | NCI-H1703 (Lung) | ~8 | [9] |

| PIA-25 | NCI-H1703 (Lung) | ~5 | [9] |

| Analogue 2 | MCF-7 (Breast) | 1-10 | [3] |

| Analogue 3 | PC-3 (Prostate) | 1-10 | [3] |

| Analogue 5 | OVCAR-3 (Ovarian) | 1-10 | [3] |

Note: GI50 is the concentration that causes 50% growth inhibition. Data are illustrative of the typical potency of these compounds.

Visualization of Key Concepts

The PI3K/Akt Signaling Pathway and the Mechanism of Action of Phosphatidylinositol Ether Lipid Analogues

Caption: The PI3K/Akt signaling pathway and the inhibitory action of phosphatidylinositol ether lipid analogues.

Synthetic Workflow for Phosphatidylinositol Ether Lipid Analogues

Caption: General workflow for the synthesis of phosphatidylinositol ether lipid analogues.

Conclusion and Future Directions

Phosphatidylinositol ether lipid analogues represent a promising class of targeted anti-cancer agents. Their rational design, based on the structure of natural phosphoinositides, has led to potent inhibitors of the PI3K/Akt signaling pathway. This technical guide has provided a comprehensive overview of their discovery, synthesis, and biological evaluation, equipping researchers with the foundational knowledge and experimental protocols to further investigate these molecules.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: While current analogues show promise, enhancing their selectivity for specific isoforms of PI3K or Akt could lead to improved therapeutic windows and reduced off-target effects.

-

Exploring Other Therapeutic Areas: The PI3K/Akt pathway is implicated in other diseases, such as inflammation and metabolic disorders. Investigating the potential of these analogues in these areas could broaden their therapeutic applications.

-

In Vivo Efficacy and Drug Delivery: Further studies are needed to optimize the in vivo efficacy and pharmacokinetic properties of these compounds. The development of novel drug delivery systems could enhance their tumor-targeting capabilities.

-

Combination Therapies: Exploring the synergistic effects of phosphatidylinositol ether lipid analogues with other anti-cancer agents could lead to more effective treatment regimens.

By continuing to build upon the foundational work outlined in this guide, the scientific community can further unlock the therapeutic potential of these fascinating molecules.

References

-

Hu, Y., Qiao, L., Wang, S., Rong, S., Meuillet, E. J., Berggren, M., Gallegos, A., Powis, G., & Kozikowski, A. P. (2000). 3-(Hydroxymethyl)-bearing phosphatidylinositol ether lipid analogues and carbonate surrogates block PI3-K, Akt, and cancer cell growth. Journal of Medicinal Chemistry, 43(16), 3045–3051. [Link]

-

Gills, J. J., Holyst, T., Kozikowski, A. P., & Dennis, P. A. (2004). Preferential Inhibition of Akt and Killing of Akt-Dependent Cancer Cells by Rationally Designed Phosphatidylinositol Ether Lipid Analogues. Molecular Cancer Therapeutics, 3(4), 457–465. [Link]

-

Gills, J. J., Castillo, S. S., Zhang, C., Petukhov, P. A., Memmott, R. M., Warfel, N., Han, J., Kozikowski, A. P., & Dennis, P. A. (2006). Spectrum of activity and molecular correlates of response to phosphatidylinositol ether lipid analogues, novel lipid-based inhibitors of Akt. Molecular Cancer Therapeutics, 5(3), 713–722. [Link]

-

Shashidhar, M. S. (1994). Synthesis and applications of phosphatidylinositols and their analogues. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1231–1251. [Link]

-

Thimmaegowda, N. R., Lemaire, M., & Desmaële, D. (2023). Synthesis of ether lipids: natural compounds and analogues. RSC Medicinal Chemistry, 14(10), 1836–1862. [Link]

-

NCI-60 Screening Methodology. Developmental Therapeutics Program, National Cancer Institute. [Link]

-

Hu, Y., Qiao, L., Wang, S., Rong, S., Meuillet, E. J., Berggren, M., Gallegos, A., Powis, G., & Kozikowski, A. P. (2000). 3-(Hydroxymethyl)-Bearing Phosphatidylinositol Ether Lipid Analogues and Carbonate Surrogates Block PI3-K, Akt, and Cancer Cell Growth. Journal of Medicinal Chemistry, 43(16), 3045–3051. [Link]

-

Gills, J. J., & Dennis, P. A. (2004). The development of phosphatidylinositol ether lipid analogues as inhibitors of the serine/threonine kinase, Akt. Expert Opinion on Investigational Drugs, 13(7), 787–797. [Link]

-

Gills, J. J., & Dennis, P. A. (2004). The development of phosphatidylinositol ether lipid analogues as inhibitors of the serine/threonine kinase, Akt. Expert Opinion on Investigational Drugs, 13(7), 787–797. [Link]

-

Hu, Y., Qiao, L., Wang, S., Rong, S., Meuillet, E. J., Berggren, M., Gallegos, A., Powis, G., & Kozikowski, A. P. (2001). 3-Deoxy-3-substituted-D-myo-inositol imidazolyl ether lipid phosphates and carbonate as inhibitors of the phosphatidylinositol 3-kinase pathway and cancer cell growth. Bioorganic & Medicinal Chemistry Letters, 11(2), 173–176. [Link]

-

Cusabio. PI3K-Akt signaling pathway. [Link]

-

Gills, J. J., Holyst, T., Kozikowski, A. P., & Dennis, P. A. (2006). Spectrum of activity and molecular correlates of response to phosphatidylinositol ether lipid analogues, novel lipid-based inhibitors of Akt. Molecular Cancer Therapeutics, 5(3), 713–722. [Link]

-

Shmanai, V. V., et al. (2013). Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains. Proceedings of the National Academy of Sciences, 110(14), 5475-5480. [Link]

-

Liu, X., et al. (2020). Correlation of the cytotoxic effects of cationic lipids with their headgroups. RSC Advances, 10(4), 2154-2162. [Link]

-

Prestwich, G. D., et al. (2007). Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes. Journal of the American Chemical Society, 129(32), 9993-10004. [Link]

-

Mills, S. J., & Potter, B. V. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology, and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition, 55(1), 162-192. [Link]

-

Cheenpracha, S., et al. (2021). Anticancer potential of four triterpenoids against NCI-60 human tumor cell lines. Scientific Reports, 11(1), 1-11. [Link]

-

Developmental Therapeutics Program, National Cancer Institute. NCI-60 Screening Methodology. [Link]

-

Vanhaesebroeck, B., Leevers, S. J., Ahmadi, K., Timms, J., Katso, R., Driscoll, P. C., Woscholski, R., Parker, P. J., & Waterfield, M. D. (2001). Synthesis and function of 3-phosphorylated inositol lipids. Annual Review of Biochemistry, 70(1), 535-602. [Link]

-

Cusabio. PI3K-Akt signaling pathway. [Link]

-

Le, T. V., et al. (1993). Synthesis and evaluation of 3-modified 1D-myo-inositols as inhibitors and substrates of phosphatidylinositol synthase and inhibitors of myo-inositol uptake by cells. Journal of Medicinal Chemistry, 36(7), 861-868. [Link]

-

Sharma, A., et al. (2022). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. Scientific Reports, 12(1), 1-13. [Link]

Sources

- 1. cusabio.com [cusabio.com]

- 2. The development of phosphatidylinositol ether lipid analogues as inhibitors of the serine/threonine kinase, Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Hydroxymethyl)-bearing phosphatidylinositol ether lipid analogues and carbonate surrogates block PI3-K, Akt, and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. aacrjournals.org [aacrjournals.org]

Ether Lipids in Cell Signaling: A Structural and Functional Analysis

Executive Summary

Ether lipids, comprising approximately 20% of the mammalian phospholipid pool, have historically been categorized merely as structural membrane components or antioxidants. However, recent advances in lipidomics and signal transduction biology have repositioned them as critical signaling hubs .

This guide dissects the dual role of ether lipids in cell signaling:

-

Direct Signaling: Acting as potent lipid mediators (e.g., Platelet-Activating Factor) or second messenger precursors (Arachidonic Acid reservoirs).[1]

-

Biophysical Modulation: Regulating the lateral organization of membranes (Lipid Rafts) to control the kinetics of transmembrane receptors (e.g., GPCRs, TrkB).

We provide a causal analysis of these mechanisms, supported by validated experimental workflows for their detection and therapeutic manipulation.

Structural Basis of Signaling Competence

To understand the signaling function of ether lipids, one must first appreciate the biophysical consequences of their unique sn-1 linkage. Unlike conventional ester lipids, ether lipids possess an ether bond at the sn-1 position of the glycerol backbone.[2]

The Chemical Divergence

-

Plasmanyl lipids (Alkyl-ether): Saturated ether linkage (O-CH2-).[1] Precursors to plasmalogens and PAF.[3][4][5]

-

Plasmenyl lipids (Plasmalogens, Alkenyl-ether): Contain a cis-vinyl ether linkage (O-CH=CH-) at sn-1.[1][2]

The "Packing Effect" on Signal Transduction

The absence of the carbonyl oxygen at the sn-1 position in ether lipids results in a more lipophilic headgroup and closer packing of the hydrocarbon chains.

-

Causality: This tighter packing facilitates the formation of Liquid-Ordered (

) domains (Lipid Rafts) enriched in cholesterol.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Signaling Consequence: Signaling proteins (e.g., GPCRs, Tyrosine Kinases) are not randomly distributed; they are sequestered into these rafts. Plasmalogen deficiency disrupts these rafts, leading to aberrant signal transduction (e.g., reduced AKT phosphorylation).

[1]

Mechanism I: The Arachidonic Acid Reservoir & Eicosanoid Synthesis[6]

Plasmalogens, particularly ethanolamine plasmalogens (PlsEtn), are the primary storage depot for polyunsaturated fatty acids (PUFAs), specifically Arachidonic Acid (AA) , at the sn-2 position.[6]

The cPLA2-Ether Axis

Cellular stimulation (e.g., via Calcium influx) activates cytosolic Phospholipase A2 (cPLA2).[1][4][7]

-

Selectivity: cPLA2 shows a marked preference for plasmalogens containing AA at sn-2.[1]

-

Release: Hydrolysis yields free AA and Lyso-plasmalogen .[1]

-

Fate of AA: Rapidly converted by COX-2/LOX enzymes into prostaglandins and leukotrienes (pro-inflammatory signals).[1][6]

-

Fate of Lyso-Lipid: The remaining lyso-ether lipid is a precursor for Platelet-Activating Factor (PAF) synthesis via the remodeling pathway.[1]

Key Insight: Ether lipids are not just structural; they are "loaded springs" releasing dual signaling mediators (AA and Lyso-PAF) upon specific enzymatic cleavage.[1]

Mechanism II: Platelet-Activating Factor (PAF) Signaling[1][4][7][8]

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is the most potent ether lipid mediator, functioning at picomolar concentrations.[1]

The PAF Receptor (PAFR) Pathway

PAF binds to the PAF Receptor (PAFR), a G-Protein Coupled Receptor (GPCR), triggering a pleiotropic signaling cascade.[1][4][7][8][9]

-

Gq Coupling: Activates PLC

, generating IP3 and DAG. -

Gi Coupling: Inhibits Adenylate Cyclase.[1]

-

Outcome: Reduced cAMP levels.[1]

-

-

Beta-Arrestin Recruitment:

-

Outcome: MAPK/ERK pathway activation (proliferation/inflammation) and receptor internalization (desensitization).[1]

-

Mechanism III: Ferroptosis Sensitivity Regulation

A critical, recently discovered function of ether lipids is their role in Ferroptosis , an iron-dependent form of non-apoptotic cell death driven by lipid peroxidation.

-

The Substrate: Ether lipids enriched with PUFAs (PUFA-ePL) are the primary substrates for lipid peroxidation.[1]

-

The Mechanism: The peroxisomal enzymes GNPAT and AGPS are rate-limiting for ether lipid synthesis. High expression of these enzymes increases the cellular pool of PUFA-ePLs.

-

Therapeutic Implication: Cancer cells often downregulate ether lipids to evade ferroptosis.[1] Conversely, inhibiting AGPS in ether-lipid-rich tumors can induce ferroptosis resistance, while supplementing precursors can sensitize resistant cells.[1]

Experimental Protocols & Workflows

Protocol: Differential Analysis of Ether Lipids via LC-MS/MS

Challenge: Plasmenyl (vinyl ether) and Plasmanyl (alkyl ether) lipids are often isobaric or co-elute.[1][11][12][13] Solution: Acid Hydrolysis Validation.

Step-by-Step Methodology:

-

Lipid Extraction:

-

Perform a standard Folch or Bligh-Dyer extraction on 10^6 cells.[1]

-

Critical Step: Add internal standards (e.g., d9-PC, d5-PE) before extraction to account for recovery losses.

-

-

Acid Hydrolysis (The Validator):

-

Split the lipid extract into two aliquots: A (Control) and B (Treated) .

-

Expose Aliquot B to HCl fumes (place the open vial in a closed jar with concentrated HCl) for 2 minutes.

-

Mechanism:[8][14][15][16][17][18] The vinyl ether bond of plasmalogens is acid-labile and will degrade.[1] The alkyl ether bond is acid-stable.[1]

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters CSH C18).

-

Mobile Phase: A: ACN/H2O (60:40) + 10mM Ammonium Formate; B: IPA/ACN (90:[1][11]10) + 10mM Ammonium Formate.[1][11]

-

Data Interpretation: Compare Aliquot A vs. B. Peaks that disappear in B are Plasmalogens .[1] Peaks that remain are Alkyl-ether lipids .[1]

-

Protocol: Monitoring Lipid Peroxidation (Ferroptosis Assay)

Objective: Assess the contribution of ether lipids to oxidative signaling.[16]

-

Labeling: Incubate cells with C11-BODIPY (581/591) (2 µM) for 30 minutes. This probe shifts fluorescence from red to green upon oxidation.[1]

-

Induction: Treat with RSL3 (GPX4 inhibitor) to induce ferroptosis.[1]

-

Modulation: Co-treat with ether lipid precursors (e.g., Batyl alcohol) or inhibitors.[1]

-

Readout: Flow cytometry. Measure the ratio of Green (Oxidized) to Red (Reduced) fluorescence.

-

Result: Higher ether lipid content correlates with a faster Green shift (increased susceptibility).[1]

-

Quantitative Data Summary

| Feature | Ester Lipids (Diacyl) | Alkyl-Ether Lipids (e.g., PAF) | Alkenyl-Ether Lipids (Plasmalogens) |

| sn-1 Linkage | Ester (C=O) | Ether (O-CH2) | Vinyl Ether (O-CH=CH) |

| Membrane Packing | Loose (Liquid Disordered) | Intermediate | Tight (Liquid Ordered / Rafts) |

| Oxidation Sensitivity | Low | Low | High (Sacrificial Antioxidant) |

| Signaling Role | Structural / Energy | Active Mediator (via PAFR) | Modulator (Rafts) / AA Reservoir |

| Acid Stability | Stable | Stable | Labile (Degrades rapidly) |

References

-

Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids.[19] Protein & Cell. Link

-

Zou, Y., et al. (2020). Plasticity of ether lipids promotes ferroptosis susceptibility and evasion. Nature.[1] Link[1]

-

Bozelli, J. C., et al. (2021). Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology. Frontiers in Physiology. Link

-

Prescott, S. M., et al. (2000). Platelet-activating factor and related lipid mediators.[1] Annual Review of Biochemistry. Link[1]

-

Dorninger, F., et al. (2020). Ether Lipids in the Nervous System: Function, Metabolism, and Role in Disease. Neurochemical Research. Link

-

Yamashita, A., et al. (2014). Topology of acyltransferase motifs and substrate specificity for 1-acyl-sn-glycerol-3-phosphate acyltransferase.[1] Journal of Biological Chemistry. Link

Sources

- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase A2 catalysis and lipid mediator lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 9. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]